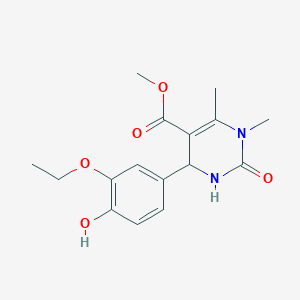
1-(3,4-dimethylphenyl)-4-(3-methoxybenzylidene)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related compounds involves regiospecific processes, with structural determination often requiring crystallographic analysis. For instance, Kumarasinghe et al. (2009) detailed the synthesis of a structurally related compound and highlighted the complexity of identifying regioisomers using spectroscopic techniques alone, necessitating X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
- Detailed structural analyses, including crystallographic investigations, are common for compounds in this class. For example, Abbas et al. (2013) conducted a comprehensive study on a similar molecule, involving crystallographic structure and quantum chemical computations to analyze geometric parameters, vibrational wavenumbers, NMR values, and molecular electrostatic potential (Abbas et al., 2013).
Chemical Reactions and Properties
- These compounds exhibit various chemical reactions, often forming complexes and demonstrating interactions such as hydrogen bonding. Research by Abonía et al. (2007) on a related molecule showed how it forms hydrogen-bonded chains and aggregates, reflecting its reactivity and interaction potential (Abonía et al., 2007).
Physical Properties Analysis
- Physical properties such as crystallization, solubility, and melting points are critical for understanding the behavior of these compounds. The work by Zhu et al. (2008) on a related compound, which discovered a second monoclinic polymorph, provides insight into the diverse physical properties that can be exhibited by these molecules (Zhu, Shen, & Tang, 2008).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and electronic structure, are essential for understanding the compound's potential applications. Halim and Ibrahim's (2022) study on a related compound used quantum studies and spectroscopic analysis to evaluate its reactivity and stability, providing a model for understanding similar compounds (Halim & Ibrahim, 2022).
Propiedades
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-7-8-15(9-13(12)2)21-19(23)17(18(22)20-21)11-14-5-4-6-16(10-14)24-3/h4-11H,1-3H3,(H,20,22)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJDIXRJEOADOC-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-2-[(2-nitrophenyl)thio]-1H-imidazole](/img/structure/B5002525.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5002531.png)
![methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoyl]amino}benzoate](/img/structure/B5002536.png)


![(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B5002558.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5002562.png)
![4-[(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5002568.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5002572.png)
![N-{2-[(5-acetyl-3-thienyl)methyl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B5002592.png)
![5-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002597.png)
![2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B5002614.png)
![2-{2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5002642.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5002645.png)